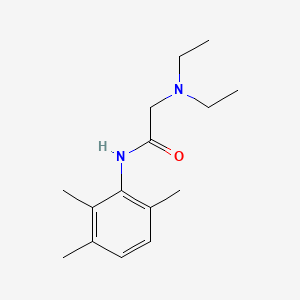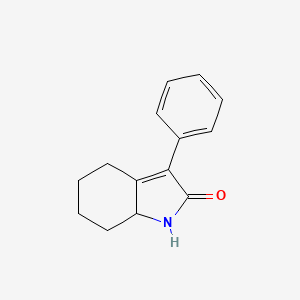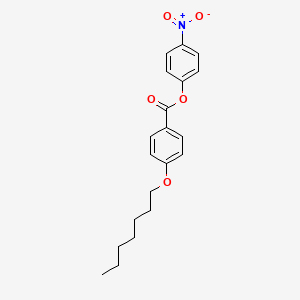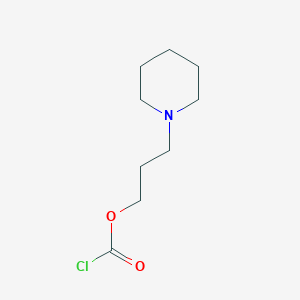
3-(Piperidin-1-yl)propyl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-1-yl)propyl carbonochloridate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)propyl carbonochloridate typically involves the reaction of piperidine with propyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction can be represented as follows:
Piperidine+Propyl chloroformate→3-(Piperidin-1-yl)propyl carbonochloridate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperidin-1-yl)propyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form piperidine and propyl alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, with an amine nucleophile, the product would be a substituted amide.
Hydrolysis: The major products are piperidine and propyl alcohol.
Aplicaciones Científicas De Investigación
3-(Piperidin-1-yl)propyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for studying their functions.
Medicine: It is explored for its potential use in drug development due to its piperidine moiety, which is present in many pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-1-yl)propyl carbonochloridate involves its reactivity as a carbonochloridate. It can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the derivative formed .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler compound with a similar structure but without the propyl carbonochloridate group.
N-(Piperidin-4-yl)benzamide: A compound with a piperidine moiety and a benzamide group, used in cancer research.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties
Uniqueness
3-(Piperidin-1-yl)propyl carbonochloridate is unique due to its carbonochloridate group, which makes it highly reactive and useful in various chemical reactions. This reactivity allows it to be used as an intermediate in the synthesis of more complex molecules .
Propiedades
Número CAS |
65720-20-9 |
|---|---|
Fórmula molecular |
C9H16ClNO2 |
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
3-piperidin-1-ylpropyl carbonochloridate |
InChI |
InChI=1S/C9H16ClNO2/c10-9(12)13-8-4-7-11-5-2-1-3-6-11/h1-8H2 |
Clave InChI |
XWNPYMGXBWOMBY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



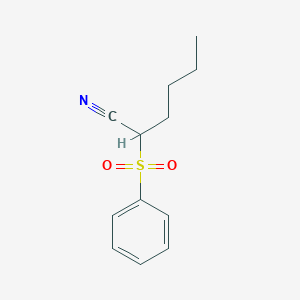
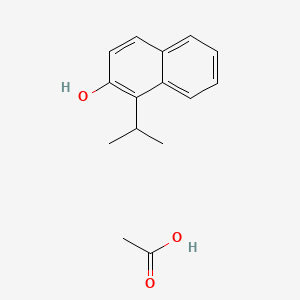

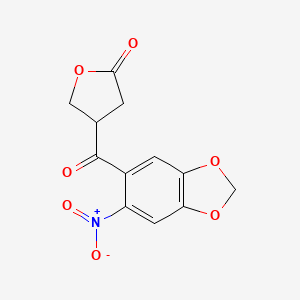


![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)

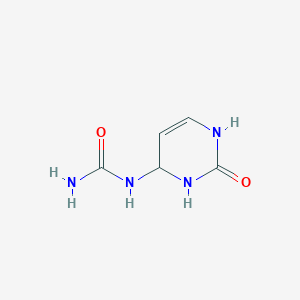
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
